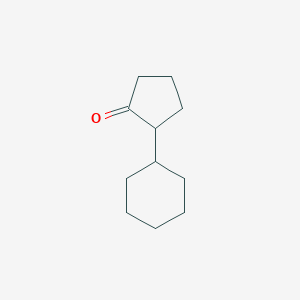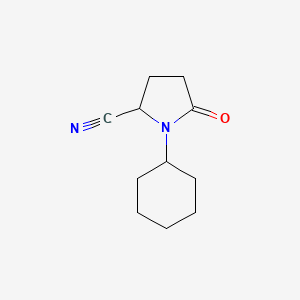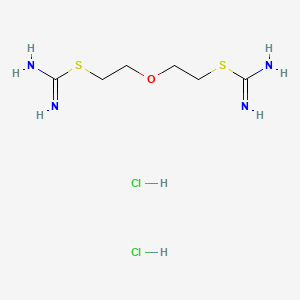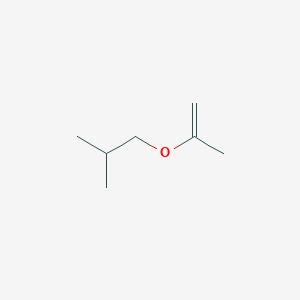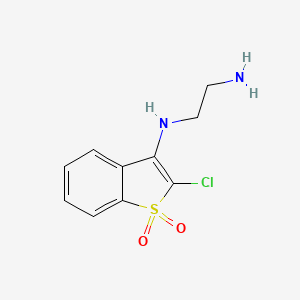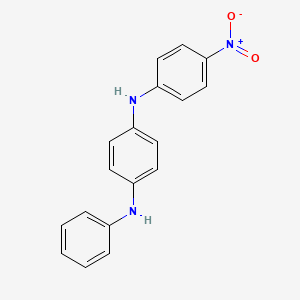
Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- is a complex organic compound with a unique structure that includes a carbamate group, a butoxyphenyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- typically involves multiple steps. One common method includes the reaction of 4-butoxyphenyl isocyanate with 2-(1-piperidinyl)cyclohexanol under controlled conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, cis-
- 1-(2-Ethoxyethoxy)-3-(1-piperidinyl)-2-propanyl (4-butoxyphenyl)carbamate ethanedioate
Uniqueness
Carbamic acid, (4-butoxyphenyl)-, 2-(1-piperidinyl)cyclohexyl ester, monohydrochloride, trans- is unique due to its specific stereochemistry and the presence of the monohydrochloride salt. This configuration can influence its reactivity, solubility, and biological activity, distinguishing it from similar compounds.
Properties
CAS No. |
38198-52-6 |
|---|---|
Molecular Formula |
C22H35ClN2O3 |
Molecular Weight |
411.0 g/mol |
IUPAC Name |
[(1R,2R)-2-piperidin-1-ylcyclohexyl] N-(4-butoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C22H34N2O3.ClH/c1-2-3-17-26-19-13-11-18(12-14-19)23-22(25)27-21-10-6-5-9-20(21)24-15-7-4-8-16-24;/h11-14,20-21H,2-10,15-17H2,1H3,(H,23,25);1H/t20-,21-;/m1./s1 |
InChI Key |
FMWCORMGXNGDTP-MUCZFFFMSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)O[C@@H]2CCCC[C@H]2N3CCCCC3.Cl |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)OC2CCCCC2N3CCCCC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


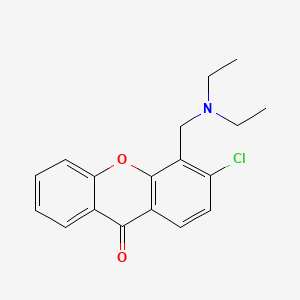
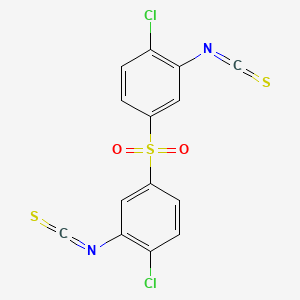
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
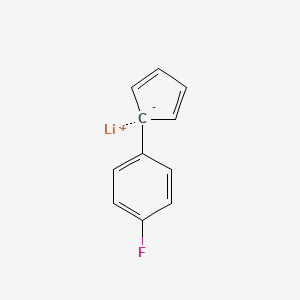

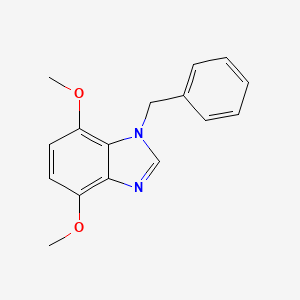
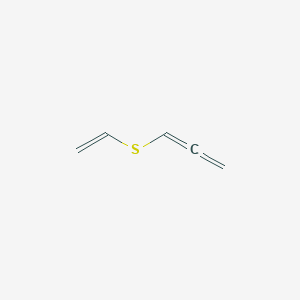
![Bis[(3-ethyl-3-oxetanyl)methyl] phenyl phosphite](/img/structure/B14668553.png)
